molecular formula C25H20FN5O2S2 B3016623 4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185093-01-9

4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3016623
CAS No.: 1185093-01-9
M. Wt: 505.59
InChI Key: SYCJKFSVTJPJAH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused bicyclic core comprising thiophene, triazole, and pyrimidinone rings. Key structural features include:

  • A benzylthio group at position 1, modified with a 2-oxopyrrolidin moiety, contributing to metabolic stability and solubility .
  • The thieno[2,3-e] fusion pattern, which distinguishes it from other triazolo-pyrimidine derivatives by altering electronic distribution and steric effects .

Synthetic routes for analogous compounds often involve cyclocondensation of enaminones with hydrazine derivatives or halogenated intermediates (e.g., hydrazonyl bromides), as seen in related pyrimidinone syntheses .

Properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S2/c26-18-7-3-16(4-8-18)14-30-23(33)22-20(11-13-34-22)31-24(30)27-28-25(31)35-15-17-5-9-19(10-6-17)29-12-1-2-21(29)32/h3-11,13H,1-2,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCJKFSVTJPJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=C(C=C6)F)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorobenzyl group and a thieno-triazolo-pyrimidinone core is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding Affinity : The fluorine atom in the benzyl group enhances binding affinity to target proteins or enzymes.
  • Stability and Activity : The oxopyrrolidinyl group contributes to the compound's overall stability and biological activity.
  • Cell Cycle Arrest : Potential induction of cell cycle arrest and apoptosis in cancer cells.

Anticancer Studies

A study published in PMC explored the effects of similar triazole-containing compounds on lung cancer cells (A549). The findings indicated that compounds with fluorine substitutions exhibited improved antiproliferative activity. For example, the IC50 values for related compounds ranged from 1.02 to 74.28 µM, highlighting the importance of structural modifications in enhancing efficacy against cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound A27.89A549
Compound B32.40A549
Target CompoundTBDTBD

Enzyme Inhibition

Research into enzyme inhibition has shown that derivatives of triazole can act as inhibitors for key enzymes involved in tumor growth. The specific interactions and inhibition rates are subjects of ongoing studies.

Comparative Analysis

When compared to similar compounds such as N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, the unique structural features of the target compound may provide enhanced biological properties due to the presence of the fluorine atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the triazolo-pyrimidinone core but differ in substituents and fusion patterns, leading to variations in bioactivity and physicochemical properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Thieno-Triazolo-Pyrimidinone Derivatives

Compound Name / ID Core Structure Substituents / Modifications Reported Bioactivity / Notes Source
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-Fluorobenzyl); 1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio) Not explicitly reported in evidence; predicted enhanced CNS penetration due to fluorobenzyl N/A
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (4f) Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one 3-Ethylcarboxylate; 1-(4-tolyl); 7-phenyl-6-methyl Synthesized via chloro-(4-tolylhydrazono)-ethyl acetate intermediate; no bioactivity data
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Benzo(b)thieno[3,2-e]triazolo-pyrimidin-5(4H)-one 1-Isopropyl; 4-(4-methylphenyl) Exhibited bioactivity comparable to standard compounds (e.g., antimicrobial or kinase inhibition)
4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Benzo(b)thieno[3,2-e]triazolo-pyrimidin-5(4H)-one 1-Pyrrolidinylmethyl; 4-(4-methylphenyl) Enhanced solubility due to pyrrolidinylmethyl group; moderate cytotoxicity

Key Observations:

Core Fusion Patterns: The thieno[2,3-e] fusion in the target compound (vs. thieno[2,3-d] in 4f or benzo(b)thieno[3,2-e] in ) influences π-π stacking and hydrogen-bonding capabilities, critical for target binding .

Substituent Effects :

  • Fluorobenzyl groups (target compound) enhance lipophilicity and bioavailability compared to methylphenyl () or ethylcarboxylate (4f) groups .
  • 2-Oxopyrrolidin in the benzylthio side chain may improve solubility via polar interactions, contrasting with pyrrolidinylmethyl in , which adds basicity .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4f) are synthesized in higher yields (59% in vs. ~50% for complex analogs) .

Research Implications and Limitations

  • Bioactivity Gaps: While highlights promising activities in benzo(b)thieno derivatives, data for the target compound’s bioactivity are absent in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • Lumping Strategies: ’s lumping approach suggests structurally similar compounds (e.g., triazolo-pyrimidinones) may share physicochemical properties, enabling grouped pharmacological studies .

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